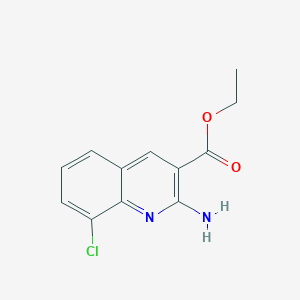
Ethyl 2-amino-8-chloroquinoline-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-amino-8-chloroquinoline-3-carboxylate is a quinoline derivative known for its diverse biological and pharmacological properties.
準備方法
The synthesis of ethyl 2-amino-8-chloroquinoline-3-carboxylate typically involves a multi-step process. One common method starts with the Friedlander condensation of o-aminobenzophenones with diethylmalonate to form ethyl-2-oxoquinoline-3-carboxylates. This intermediate is then chlorinated using phosphorus oxychloride (POCl3) to yield ethyl-2-chloroquinoline-3-carboxylates .
化学反応の分析
Ethyl 2-amino-8-chloroquinoline-3-carboxylate undergoes several types of chemical reactions, including:
Substitution Reactions: The chloro group at the 8-position can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form quinoline N-oxides or reduction to form dihydroquinolines.
Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form various heterocyclic compounds.
Common reagents used in these reactions include phosphorus oxychloride (POCl3), triethylamine, and various nucleophiles . The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
Ethyl 2-amino-8-chloroquinoline-3-carboxylate has several scientific research applications:
作用機序
The mechanism of action of ethyl 2-amino-8-chloroquinoline-3-carboxylate involves its interaction with various molecular targets. In antibacterial applications, it is believed to inhibit bacterial DNA gyrase or topoisomerase IV, enzymes crucial for bacterial DNA replication . In antimalarial applications, it may interfere with the heme detoxification pathway in Plasmodium parasites .
類似化合物との比較
Ethyl 2-amino-8-chloroquinoline-3-carboxylate can be compared with other quinoline derivatives such as:
Chloroquine: A well-known antimalarial drug that also targets the heme detoxification pathway in Plasmodium parasites.
Quinoline-3-carboxylates: These compounds share a similar core structure and exhibit various biological activities, including antibacterial and anticancer properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity .
特性
分子式 |
C12H11ClN2O2 |
|---|---|
分子量 |
250.68 g/mol |
IUPAC名 |
ethyl 2-amino-8-chloroquinoline-3-carboxylate |
InChI |
InChI=1S/C12H11ClN2O2/c1-2-17-12(16)8-6-7-4-3-5-9(13)10(7)15-11(8)14/h3-6H,2H2,1H3,(H2,14,15) |
InChIキー |
GYAINSMKPXTRTK-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(N=C2C(=C1)C=CC=C2Cl)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















